8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole
CAS No.:
Cat. No.: VC15952450
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NS |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 4-methyl-5-thia-3-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),3,7,9,11-hexaene |
| Standard InChI | InChI=1S/C14H11NS/c1-8-15-14-11-6-5-9-3-2-4-10(13(9)11)7-12(14)16-8/h2-4,7H,5-6H2,1H3 |
| Standard InChI Key | DLHCWFBDAMNSQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(S1)C=C3C=CC=C4C3=C2CC4 |
Introduction
8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole is a chemical compound with the molecular formula CHNS and a CAS number of 19210-66-3. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals . The compound features a fused ring system comprising an acenaphthene core with a thiazole ring, making it a subject of interest in various scientific fields.
Synthesis of 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole
The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of 2-(dialkylamino)naphthoquinones with sulfur monochloride in the presence of a suitable solvent, such as chlorobenzene. This method typically requires low temperatures to control the reaction rate and improve yields.
Research Findings and Future Directions
While detailed research findings specific to 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole are scarce, the broader class of thiazole derivatives has shown promising results in various fields. For instance, thiazole-bearing analogues have demonstrated anticonvulsant effects, and certain thiazole-integrated compounds have shown anticancer and trypanocidal activities . Future studies should focus on synthesizing and evaluating derivatives of 8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole to explore its full potential.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | CHNS |
| CAS Number | 19210-66-3 |
| Chemical Structure | Fused ring system with an acenaphthene core and a thiazole ring |
| Synthesis Method | Reaction of 2-(dialkylamino)naphthoquinones with sulfur monochloride |
| Biological Activities | Potential antimicrobial, antifungal, and anticancer properties |
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